1-(4-ethylcyclohexyl)-4-phenylpiperazine
Description
Properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h3-7,16,18H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKREXIXGBGAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
The following table summarizes key structural and functional differences between 1-(4-ethylcyclohexyl)-4-phenylpiperazine and its analogs:
Key Comparative Insights:
Neuroprotective Efficacy: NSPP demonstrates robust neuroprotective effects in irradiated brains by preserving neural stem/progenitor cells and suppressing microglial activation, which mitigates cognitive decline . In contrast, MT-45 lacks neuroprotective data but is noted for its opioid activity . Structural features critical for neuroprotection include the sulfonyl group (NSPP) and nitrophenyl substituents, which enhance blood-brain barrier penetration and target engagement .
Receptor Selectivity :
- SC213 and 1-(4-nitrobenzyl)-4-phenylpiperazine highlight the importance of substituent chemistry in receptor affinity. For example, the absence of a carbonyl group in SC213 reduces D3 receptor selectivity by >100-fold compared to amide-containing analogs .
- MT-45 's 1,2-diphenylethyl group contributes to its µ-opioid receptor binding but also correlates with adverse psychoactive effects .
Synthetic Accessibility :
- Derivatives like 1-(3-nitrophenyl)-4-phenylpiperazine are synthesized via microwave-assisted alkylation (yields: 31–86%), emphasizing the role of nitrophenyl groups in stabilizing intermediates .
- NSPP requires multi-step sulfonylation and purification via HPLC, reflecting the complexity of sulfonyl-containing piperazines .
1-(3-nitrophenyl)-4-phenylpiperazine and related nitrophenyl derivatives exhibit antiproliferative activity in prostate cancer but lack mechanistic clarity compared to NSPP .
Q & A
Q. Basic Characterization Techniques
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylcyclohexyl CH₂ peaks at δ 1.2–1.5 ppm; aromatic protons at δ 7.2–7.5 ppm) .
- IR : Detect piperazine N-H stretches (~3300 cm⁻¹) and aryl C=C (~1600 cm⁻¹) .
- Thermal Analysis :
- DSC/TGA : Determine melting points (e.g., 150–160°C) and thermal stability (decomposition >200°C) .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention time consistency indicates batch reproducibility .
What pharmacological mechanisms underlie its neuroprotective effects in radiation-induced damage models?
Advanced Mechanistic Insights
Studies on analogous piperazines (e.g., NSPP) reveal:
- Hedgehog pathway activation : Upregulation of Gli1/Ptch1 via Smoothened agonism, promoting neural stem cell (NSC) survival post-irradiation .
- Anti-inflammatory action : Suppression of IL-6 and microglial activation (Iba1↓) in vivo, mitigating neuroinflammation .
- In vivo validation : Nestin-GFP mouse models show NSPP rescues NSC populations (4 Gy irradiation; 5-day treatment, 10 mg/kg IP) with gender-dependent efficacy (female > male) .
How do structural modifications influence its bioactivity?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent effects :
- 4-Ethylcyclohexyl : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration vs. methyl/phenyl analogs .
- Phenyl vs. nitrophenyl : Electron-withdrawing groups (e.g., -NO₂) reduce CNS activity but increase metabolic stability .
- Methodology :
- In vitro assays : Radioligand binding (e.g., σ1/σ2 receptors) and cytotoxicity screens (MTT assay, IC50 >50 μM) .
- Molecular docking : Predict binding affinities to targets like 5-HT1A receptors (Glide scores ≤ −8.0 kcal/mol) .
How should researchers resolve contradictions in gender-specific efficacy observed in preclinical models?
Q. Advanced Data Analysis
- Case study : In Nestin-GFP mice, NSPP increased NSC survival in females (p<0.01) but not males post-irradiation .
- Variables to assess :
- Hormonal influence : Test ovariectomized females or androgen-treated males to isolate estrogen/testosterone effects.
- Dose-response : Titrate doses (5–20 mg/kg) to identify thresholds for gender-neutral efficacy .
- Statistical rigor : Use ANOVA with post-hoc tests (n ≥ 10/group) and power analysis to confirm effect size .
What in vivo and in vitro models are most relevant for evaluating neurotoxicity mitigation?
Q. Advanced Experimental Design
- In vitro :
- Neurosphere assays : Irradiate NSC cultures (2–4 Gy) and quantify differentiation (GFAP+/βIII-tubulin+ cells) via flow cytometry .
- In vivo :
- Cognitive testing : Morris water maze (escape latency) and novel object recognition (discrimination index) post-cranial irradiation .
- Histopathology : Immunostaining for apoptosis (TUNEL+) and synaptic density (PSD-95) in hippocampal regions .
How can researchers design robust assays to assess bioavailability and metabolic stability?
Q. Advanced Pharmacokinetics
- Plasma protein binding : Equilibrium dialysis (human serum albumin; % bound >90% indicates limited free fraction) .
- Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS (t½ >60 mins desirable) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms (IC50 >10 μM reduces drug-drug interaction risks) .
What analytical methods ensure batch-to-batch consistency in preclinical studies?
Q. Quality Control Strategies
- Impurity profiling : LC-HRMS to detect synthesis byproducts (e.g., de-ethylated analogs; limit: ≤0.15%) .
- Chiral purity : Chiral HPLC (e.g., Chiralpak AD-H column) if stereocenters are present .
- Stability testing : Accelerated degradation studies (40°C/75% RH, 4 weeks) to validate storage conditions .
What experimental controls are critical in radiation mitigation studies?
Q. Advanced Study Design
- Sham irradiation : Expose animals to identical handling without radiation to isolate stress effects .
- Positive controls : Use established radioprotectors (e.g., amifostine) to benchmark efficacy .
- Blinded analysis : Ensure histopathology and behavioral assessments are performed by researchers blinded to treatment groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
